1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with dimethylbenzyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 2,5-dimethylbenzyl chloride with 3,5-bis(3-methoxyphenyl)-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethylbenzyl)-3,5-diphenyl-1H-pyrazole
- 1-(2,5-dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Uniqueness
1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O2/c1-18-11-12-19(2)22(13-18)17-28-26(21-8-6-10-24(15-21)30-4)16-25(27-28)20-7-5-9-23(14-20)29-3/h5-16H,17H2,1-4H3 |
InChI Key |
JERKQFNHJOLKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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